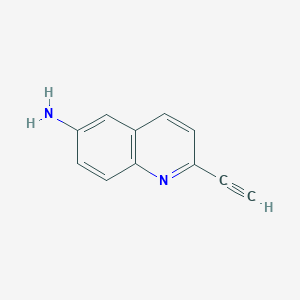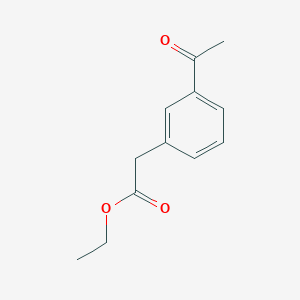
ethyl 2-(3-acetylphenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-acetylphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a phenyl ring substituted with an acetyl group at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-acetylphenyl)acetate typically involves the esterification of 3-acetylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-acetylbenzoic acid+ethanolH2SO4ethyl 2-(3-acetylphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification reaction under milder conditions and with reduced by-product formation.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-acetylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 3-acetylbenzoic acid.
Reduction: Ethyl 2-(3-hydroxyphenyl)acetate.
Substitution: 3-nitrothis compound, 3-bromothis compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-acetylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of ethyl 2-(3-acetylphenyl)acetate in biological systems involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes, thereby altering their activity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may have distinct biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-acetylphenyl)acetate can be compared with other similar compounds such as:
Ethyl benzoate: Lacks the acetyl group, making it less reactive in certain chemical transformations.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its reactivity and physical properties.
Ethyl 2-(4-acetylphenyl)acetate: The acetyl group is at the para position, which can affect the compound’s electronic properties and reactivity.
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
ethyl 2-(3-acetylphenyl)acetate |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)8-10-5-4-6-11(7-10)9(2)13/h4-7H,3,8H2,1-2H3 |
InChI-Schlüssel |
OIBZTNBTHXRNCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1=CC(=CC=C1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








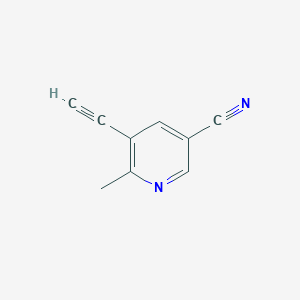

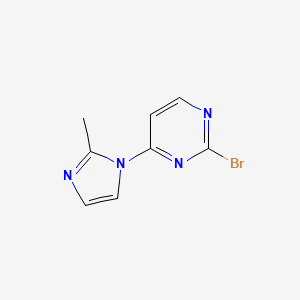

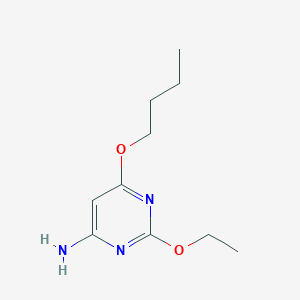

![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)
